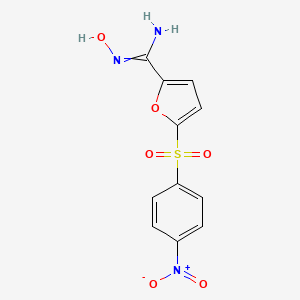
chlorozinc(1+);2-methylbut-1-en-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorozinc(1+);2-methylbut-1-en-3-yne is a chemical compound with the molecular formula C5H6ZnCl. It is also known by its IUPAC name, 2-methylbut-1-en-3-yne chlorozinc. This compound is a derivative of 2-methylbut-1-en-3-yne, which is an unsaturated hydrocarbon. The presence of the chlorozinc group makes it a valuable reagent in various chemical reactions, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);2-methylbut-1-en-3-yne typically involves the reaction of 2-methylbut-1-en-3-yne with a zinc chloride solution. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include maintaining a low temperature to control the reactivity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorozinc(1+);2-methylbut-1-en-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The chlorozinc group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
Chlorozinc(1+);2-methylbut-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of chlorozinc(1+);2-methylbut-1-en-3-yne involves its ability to act as a nucleophile or electrophile in chemical reactions. The chlorozinc group can coordinate with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-1-en-3-yne: The parent compound without the chlorozinc group.
Isopropenylacetylene: Another unsaturated hydrocarbon with similar reactivity.
3-Methyl-3-buten-1-yne: A structural isomer with different reactivity.
Uniqueness
Chlorozinc(1+);2-methylbut-1-en-3-yne is unique due to the presence of the chlorozinc group, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis, enabling the formation of complex molecules that are challenging to synthesize using other reagents.
Propriétés
Numéro CAS |
78389-88-5 |
|---|---|
Formule moléculaire |
C5H5ClZn |
Poids moléculaire |
165.9 g/mol |
Nom IUPAC |
chlorozinc(1+);2-methylbut-1-en-3-yne |
InChI |
InChI=1S/C5H5.ClH.Zn/c1-4-5(2)3;;/h2H2,3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
YFKMHVVIRBAVDF-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)C#[C-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)

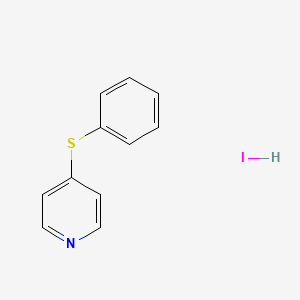
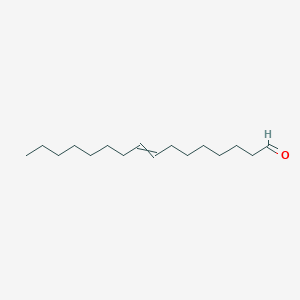
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)


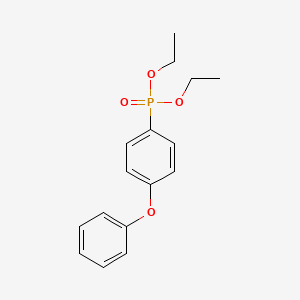
![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)
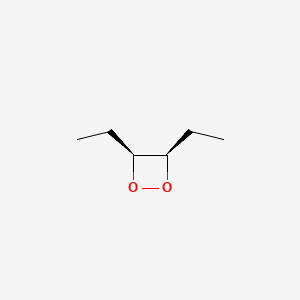
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)
